2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid
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Overview
Description
2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-benzyloxyphenylboronic acid with 4-chlorobenzoic acid. This reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an organic solvent.
Major Products Formed:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 2-(2-benzyloxyphenyl)benzoic acid.
Substitution: Formation of 2-(2-benzyloxyphenyl)-4-substituted benzoic acids.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and chlorine substituents can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 2-(2-Benzyloxyphenyl)acetic acid
- 4-Chlorobenzoic acid
- 2-Benzyloxybenzoic acid
Comparison: 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both benzyloxy and chlorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the chlorine atom can enhance the compound’s reactivity in substitution reactions, while the benzyloxy group can influence its solubility and binding interactions.
Properties
IUPAC Name |
4-chloro-2-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-15-10-11-17(20(22)23)18(12-15)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOLLSUSMNZVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692205 |
Source
|
Record name | 2'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-10-4 |
Source
|
Record name | 2'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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